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Compound of Interest

(S)-2-Amino-2,3-dimethylbutanoic
Compound Name: d
aci

Cat. No.: B555741

An In-depth Technical Guide on the Physical Properties of (S)-2-Amino-2,3-dimethylbutanoic
Acid

This technical guide provides a comprehensive overview of the known physical properties of
(S)-2-Amino-2,3-dimethylbutanoic acid, a derivative of the amino acid valine. The
information is intended for researchers, scientists, and professionals in the field of drug
development. This document summarizes key quantitative data, outlines a detailed
experimental protocol for chiral purity analysis, and includes a visual representation of the
analytical workflow.

Quantitative Physical Properties

The physical properties of (S)-2-Amino-2,3-dimethylbutanoic acid are summarized in the
table below. It is important to note that while some experimental data is available, other
properties are based on computational models and are so indicated. Experimental values for
melting point, boiling point, and pKa are not readily available in the public domain as of the
latest literature search.
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Property Value Source
Molecular Formula CeH13NO:2 [1112][3]
Molecular Weight 131.17 g/mol [11[2][3]
CAS Number 53940-83-3 [2][31[4]
Appearance White to off-white solid/powder  [2][4]
B 50 mg/mL in H20 (requires
Solubility o [4115]
sonication)

Specific Optical Rotation [a]D24 = -4 + 2° (c=1in Water) [2]
[a}/D=-3.5+£0.5°(c=1%in 3]
H20)
XLogP3 (Computed) -1.8 [1]
Topological Polar Surface Area

polod 63.3 A2 [1]
(Computed)
Complexity (Computed) 122 [1]

Experimental Protocols

A critical aspect of characterizing a chiral molecule such as (S)-2-Amino-2,3-
dimethylbutanoic acid is the determination of its enantiomeric purity. The following protocol
describes a general method for determining the enantiomeric excess (e.e.) of an alpha-
methylated amino acid using chiral High-Performance Liquid Chromatography (HPLC).

Determination of Enantiomeric Excess by Chiral HPLC

Objective: To separate and quantify the (S) and (R) enantiomers of 2-Amino-2,3-
dimethylbutanoic acid to determine the enantiomeric excess of a given sample.

Materials and Reagents:
e (S)-2-Amino-2,3-dimethylbutanoic acid sample

¢ (R,S)-2-Amino-2,3-dimethylbutanoic acid racemic standard
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» HPLC grade acetonitrile

e HPLC grade methanol

e HPLC grade water

o Formic acid (or other suitable mobile phase modifier)

e Chiral HPLC column (e.g., a polysaccharide-based chiral stationary phase like Chiralcel®
OD-H or a similar column known for separating amino acid enantiomers)

e HPLC system with a UV detector

e Analytical balance

e Volumetric flasks and pipettes

e Syringe filters (0.45 um)
Procedure:

e Standard and Sample Preparation:

o Prepare a stock solution of the racemic (R,S)-2-Amino-2,3-dimethylbutanoic acid standard
at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and methanol).

o Prepare a sample solution of the (S)-2-Amino-2,3-dimethylbutanoic acid at the same
concentration.

o Filter both solutions through a 0.45 um syringe filter before injection.
o HPLC Method Development (General Guidelines):

o Mobile Phase Selection: A common mobile phase for chiral separation of amino acids is a
mixture of acetonitrile, methanol, and an acidic modifier. A starting point could be a mobile
phase composition of 80:20 (v/v) acetonitrile:methanol with 0.1% formic acid. The
composition should be optimized to achieve baseline separation of the enantiomers.
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o Flow Rate: A typical flow rate is 1.0 mL/min. This can be adjusted to optimize separation
and run time.

o Column Temperature: Maintain the column at a constant temperature, for example, 25 °C.

o Detection: Use a UV detector at a wavelength where the amino acid has absorbance (e.g.,
210 nm).

e Analysis:

o Inject the racemic standard solution into the HPLC system to determine the retention times
of the (S) and (R) enantiomers and to confirm the column's ability to separate them.

o Inject the sample solution of (S)-2-Amino-2,3-dimethylbutanoic acid.
o Record the chromatograms for both the standard and the sample.
o Data Analysis:

o lIdentify the peaks corresponding to the (S) and (R) enantiomers in the sample
chromatogram based on the retention times obtained from the racemic standard.

o Calculate the area under each peak.

o The enantiomeric excess (e.e.) is calculated using the following formula: e.e. (%) =[ (Area
of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of
minor enantiomer) ] x 100

Mandatory Visualizations

The following diagram illustrates the general workflow for the determination of the enantiomeric
excess of (S)-2-Amino-2,3-dimethylbutanoic acid using chiral HPLC.
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Caption: Workflow for determining enantiomeric excess via chiral HPLC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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